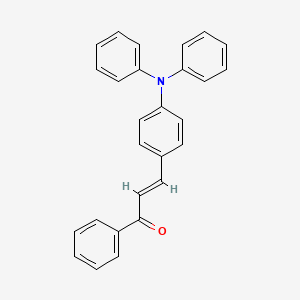

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone

Vue d'ensemble

Description

“3-(4-Diphenylamino-phenyl)-1-phenyl-propenone” is a type of chalcone, a class of compounds that have been proven to be attractive moieties in drug discovery12. Chalcones have shown promising therapeutic efficacy and have been applied in the cure of several infections1. They have a wide range of outstanding biological properties, such as anti-tumor, antifungal, antiviral, anti-inflammatory, anticancer, antibacterial, antidiabetic, antioxidant, and antihypertensive activities1.

Synthesis Analysis

The compound was synthesized via the conventional Claisen–Schmidt condensation reaction in an alkaline medium at room temperature, and recrystallized using ethanol1. The percentage yield of the compounds were between 30 and 92%1.

Molecular Structure Analysis

The structures of the synthesized chalcones were successfully characterized and confirmed using FT-IR, NMR spectroscopic and GC–MS spectrometric techniques1.

Chemical Reactions Analysis

The synthesis of chalcones and their derivatives has continued to attract much interest in synthetic organic chemistry1. The synthesis of the target chalcones involves a nucleophilic enolate attack2.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

A novel series of pyrazole chalcones, including compounds structurally related to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, demonstrated significant antimicrobial and antioxidant activities. These compounds were synthesized through a Claisen-Schmidt condensation process and evaluated for their effectiveness against various pathogenic bacteria and fungi. Their anti-inflammatory properties, as indicated by TNF-alpha and IL-6 inhibitory assays, were also notable. This research indicates the potential of such compounds in the development of new antimicrobial and antioxidant agents (Bandgar et al., 2009).

Structural and Spectral Analysis

Another study focused on the synthesis and antimicrobial evaluation of similar compounds, emphasizing the structural and spectral properties. The antimicrobial activities of these synthesized 1,3-diphenyl-2-propenone compounds were assessed, indicating their potential utility in developing new antimicrobial agents (Balamurugan et al., 2016).

DNA Binding and Urease Inhibition

Research on chalcones similar to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone also includes studies on DNA binding and urease inhibition. Two new chalcones were synthesized and tested for their interaction with Salmon sperm DNA (SS-DNA), demonstrating strong binding through intercalation mode. Their urease inhibition and antioxidant potential were experimentally evaluated and supported by molecular docking studies, showcasing their relevance in drug discovery (Rasool et al., 2021).

Solvatochromic Properties

The solvatochromic properties of anions derived from 2,4-dinitrophenylhydrazones of 1,3-diphenylpropenone and related compounds were investigated. This study provides insights into the theoretical calculations of their internal charge-transfer transitions, contributing to the understanding of solvatochromism in similar molecular structures (Millán et al., 2008).

Disperse Dye Synthesis

Further research includes the synthesis and characterization of disperse dyes based on enaminones related to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone. These studies focused on the properties of dyes in the solid state and their potential applications in various industrial sectors (Elapasery et al., 2020).

Safety And Hazards

Orientations Futures

Chalcones, including “3-(4-Diphenylamino-phenyl)-1-phenyl-propenone”, have shown promising therapeutic efficacy and have been applied in the cure of several infections1. Therefore, they can be potential candidates for further research and development in the field of drug discovery1. The compound has also shown potential for use in the fabrication of near-infrared organic light-emitting diodes3.

Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, further research or experimental studies may be required.

Propriétés

IUPAC Name |

(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHFXWSEIGJYKW-DYTRJAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)

![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)